6-Bromo-5-methoxynicotinonitrile
Overview
Description
Molecular Structure Analysis
The InChI code for 6-Bromo-5-methoxynicotinonitrile is1S/C7H5BrN2O/c1-11-7-6(8)2-5(3-9)4-10-7/h2,4H,1H3
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 213.03 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Spectroscopic Analysis and Anticancer Potential : A study on a related compound, 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, utilized various spectroscopy techniques (proton nuclear magnetic resonance, ultraviolet-visible, Fourier transform infrared) for analysis. This research highlighted its potential as a non-linear optical material and suggested its use as a potential anticancer agent due to successful molecular docking studies (A. Eşme, 2021).
Antiprotozoal Activity : Another study explored the synthesis and antiprotozoal activity of compounds related to 6-Bromo-5-methoxynicotinonitrile. The compounds synthesized were evaluated for activity against Trypanosoma b.rhodesiense and P. falciparum, with some showing promising results in vitro and in an in vivo mouse model (M. Ismail et al., 2003).
Antioxidant Activity in Marine Algae : Research on bromophenols from marine red algae, including compounds similar to this compound, indicated significant antioxidant activities. These compounds were evaluated against radicals like DPPH and ABTS, showing activities comparable to or stronger than controls like butylated hydroxytoluene and ascorbic acid (Ke-kai Li et al., 2011).
Antiviral Activity : A study on 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, similar in structure to this compound, revealed that some of these compounds showed marked inhibition of retrovirus replication in cell culture, suggesting potential antiviral applications (D. Hocková et al., 2003).
Synthesis and Biological Applications : Research into the synthesis of related compounds and their potential biological applications, such as antiviral and antimicrobial properties, has been a significant area of study. This includes research on the synthesis methods and potential use of these compounds in treating various diseases (various authors).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-5-methoxypyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-11-6-2-5(3-9)4-10-7(6)8/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGPCFJNFJJABC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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